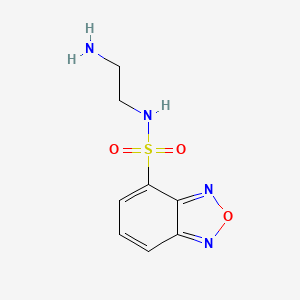

N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide

Description

Chemical Structure and Properties: N-(2-Aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide is a sulfonamide derivative featuring a benzoxadiazole core (a fused aromatic ring system with oxygen and nitrogen atoms) and a 2-aminoethylamine substituent. Its molecular formula is C₈H₉N₅O₃S (monoisotopic mass: 285.09 g/mol) .

Properties

IUPAC Name |

N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3S/c9-4-5-10-16(13,14)7-3-1-2-6-8(7)12-15-11-6/h1-3,10H,4-5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBFBTXFVPBLSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 2,1,3-benzoxadiazole-4-sulfonyl chloride with 2-aminoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity. The reaction conditions may be optimized to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis

This compound serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. For instance:

- Oxidation : The sulfonamide group can be oxidized to form sulfonic acid derivatives.

- Reduction : It can be reduced to convert the sulfonamide group to an amine group.

- Substitution : The amino group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

These reactions are essential for developing new compounds with specific properties and functions.

Biological Applications

Fluorescent Probes

The benzoxadiazole moiety is known for its fluorescence properties, making N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide a candidate for use as a fluorescent probe in biological imaging. Fluorescent probes are valuable tools for visualizing biological processes in living cells and tissues. They can be employed to monitor cellular activities and interactions in real-time.

Antibacterial Activity

Research indicates that compounds similar to N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide exhibit antibacterial properties. For example, related sulfonamide compounds have been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. This suggests potential applications in developing new antibacterial agents targeting resistant strains of bacteria .

Medicinal Chemistry

Therapeutic Agent Development

There is ongoing research into the therapeutic potential of N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide. Its ability to interact with specific enzymes or receptors may position it as a candidate for drug development. For instance, sulfonamides are often used as intermediates in synthesizing hypoglycemic agents like glipizide and glimepiride . This compound's unique structure may enhance the efficacy or specificity of such drugs.

Industrial Applications

Material Science

In addition to its applications in pharmaceuticals and biology, N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide is being explored for use in developing new materials. Its unique chemical properties may allow it to be incorporated into polymers and coatings that require specific functional characteristics such as enhanced durability or chemical resistance.

Case Study 1: Antibacterial Efficacy

A study demonstrated that derivatives of benzoxadiazole exhibited significant antibacterial activity against various pathogens. The research highlighted how modifications to the benzoxadiazole structure could enhance its efficacy against resistant bacterial strains .

Case Study 2: Fluorescent Probes

Research published in 2023 outlined the development of fluorescent probes based on benzoxadiazole derivatives for imaging applications. These probes were successfully used to visualize nitric oxide levels in living cells, showcasing their potential in biomedical research .

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The benzoxadiazole ring can interact with biological molecules, leading to changes in their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Benzothiazole-Based Sulfonamides

Example Compound : N-(4-(Benzothiazole-2-yl)phenyl) Substituted Benzenesulfonamides

- Structure: Benzothiazole ring replaces benzoxadiazole; sulfonamide linked to a para- or meta-aminophenyl group.

- Synthesis: Condensation of 2-(3/4-aminophenyl)benzothiazoles with sulfonyl chlorides in pyridine/acetic anhydride under heat.

- Key Differences: The benzothiazole core (S and N in the heterocycle) vs. benzoxadiazole (O and N).

Azide-Functionalized Sulfonamides

Example Compound : N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide

- Structure : Aliphatic sulfonamide with dual azide (-N₃) groups.

- Synthesis : Tosylation followed by nucleophilic substitution of tosyl groups with azides.

- Key Differences: Azide groups confer explosive reactivity and utility in "click chemistry," unlike the aminoethyl group in the target compound. Aliphatic backbone vs. aromatic benzoxadiazole, leading to divergent solubility and stability profiles.

DAABD-AE: A Fluorescent Derivatization Agent

Example Compound: 7-[(2-Aminoethyl)amino]-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide (DAABD-AE)

- Structure: Similar benzoxadiazole-sulfonamide core but with a dimethylaminoethyl substituent.

- Applications : Used for HPLC derivatization due to its fluorescent properties.

- Key Differences: Dimethylaminoethyl group enhances water solubility and fluorescence quantum yield compared to the simpler aminoethyl group. Broader analytical applications (e.g., detection of biomolecules) vs.

Methanethiosulfonate Derivatives

Example Compound: N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl Methanethiosulfonate

- Structure : Benzoxadiazole-sulfonamide core modified with a methanethiosulfonate (-SO₂SMe) group.

- Applications : Thiol-reactive probe for site-specific protein labeling.

- Key Differences: Methanethiosulfonate enables covalent bonding to cysteine residues, a feature absent in the target compound. Enhanced utility in bioconjugation vs. the aminoethyl group’s primary amine reactivity.

Comparative Data Table

Key Research Findings

- Electronic Effects : The benzoxadiazole core in the target compound offers electron-withdrawing properties, enhancing sulfonamide acidity compared to benzothiazole derivatives .

- Reactivity: The aminoethyl group provides a primary amine for further functionalization (e.g., amide coupling), but it lacks the specialized reactivity of azides (click chemistry) or thiosulfonates (bioconjugation) .

- Applications: DAABD-AE’s dimethylaminoethyl group improves fluorescence, making it superior for analytical applications compared to the target compound .

Biological Activity

N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide is a compound of growing interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

The compound N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide features a benzoxadiazole core with an aminoethyl side chain and a sulfonamide group. The general structure can be represented as follows:

Synthesis typically involves the sulfonylation of the benzoxadiazole precursor followed by amine alkylation. Various synthetic strategies have been employed to optimize yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various benzoxazole derivatives, including N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide. These compounds have demonstrated effectiveness against both gram-positive and gram-negative bacteria. The mechanisms of action often involve inhibition of bacterial enzymes or disruption of membrane integrity.

Table 1: Antimicrobial Activity of N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | Inhibition of lipoteichoic acid biosynthesis |

| Escherichia coli | 0.5 μg/mL | Disruption of cell membrane integrity |

| Pseudomonas aeruginosa | 0.75 μg/mL | Inhibition of essential metabolic pathways |

These results indicate that the compound exhibits potent antibacterial properties, particularly against resistant strains like MRSA.

Enzyme Inhibition

N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide has also been studied for its ability to inhibit various enzymes:

- Carbonic Anhydrase : Compounds containing sulfonamide moieties are known inhibitors of carbonic anhydrase (CA), which plays a crucial role in maintaining acid-base balance in organisms.

- Urease : The compound has shown potential in inhibiting urease activity, which is critical for certain pathogenic bacteria.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 Value (μM) | Type of Inhibition |

|---|---|---|

| Carbonic Anhydrase I | 0.5 | Competitive |

| Urease | 0.8 | Non-competitive |

Study on Antibacterial Activity

A comparative study involving N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide revealed significant antibacterial activity against clinical isolates of MRSA. The study utilized proteomics to elucidate the compound's mechanism of action, identifying multiple targets within bacterial cells that contribute to its efficacy.

Mechanistic Insights

Further research has indicated that the biological activity may be attributed to:

- Membrane Depolarization : The compound alters membrane potential in bacterial cells, leading to cell death.

- Regulation of Iron Homeostasis : By affecting iron uptake mechanisms in bacteria, the compound diminishes their ability to thrive in host environments.

Q & A

Q. What are the recommended synthetic routes for N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide, and how can reaction conditions be optimized for high yields?

Answer: Synthesis typically involves multi-step reactions starting from substituted phenols or sulfonamide precursors. For example:

- Step 1: React 2-amino-substituted benzoxadiazole with ((4-methylbenzenesulfonyl)amino)acetyl chloride under controlled reflux conditions (60–80°C, 4–6 hours) to form the sulfonamide intermediate .

- Step 2: Introduce the aminoethyl group via nucleophilic substitution or reductive amination, using ethylenediamine and a catalyst like Pd/C under hydrogen atmosphere .

- Optimization: Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) and monitor reaction progress via TLC or HPLC. Yield improvements (>75%) are achievable by maintaining anhydrous conditions and slow reagent addition .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide and its intermediates?

Answer:

- NMR:

- IR: Detect sulfonamide S=O stretching (1350–1150 cm⁻¹) and N-H bending (1600–1500 cm⁻¹) .

- MS: Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SO₂ or NH₂CH₂CH₂ groups) .

Advanced Research Questions

Q. What computational methods (DFT, molecular docking) predict the electronic properties and bioactivity of N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide?

Answer:

- DFT Calculations:

- Molecular Docking:

- MD Simulations:

Q. How should researchers address contradictions in biological activity data between in vitro and in vivo studies for benzoxadiazole-sulfonamide derivatives?

Answer:

- Hypothesis Testing:

- Experimental Adjustments:

- Data Reconciliation:

Q. What crystallographic strategies validate the molecular structure and intermolecular interactions of N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide?

Answer:

- Single-Crystal X-ray Diffraction:

- Intermolecular Analysis:

- Validation Tools:

Q. How can researchers optimize the selectivity of N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide for specific biological targets?

Answer:

- Structure-Activity Relationship (SAR):

- Kinetic Studies:

- Proteomic Profiling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.